5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: is a complex organic compound with a unique structure that has garnered interest in various scientific fields[_{{{CITATION{{{1{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3 ...](https://www.benchchem.com/product/b2926293). Its intricate molecular framework makes it a candidate for diverse applications in chemistry, biology, medicine, and industry[{{{CITATION{{{_2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo4,3 ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[4,3-c]pyridin-3(5H)-one core[_{{{CITATION{{{2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3 ...](https://www.smolecule.com/products/s3214719). This can be achieved through a cyclization reaction involving appropriate precursors such as phenylhydrazine and a suitable pyridine derivative[{{{CITATION{{{2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo4,3 ...{{{CITATION{{{_2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo4,3 ....
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity[_{{{CITATION{{{2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3 ...](https://www.smolecule.com/products/s3214719). This might involve the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product[{{{CITATION{{{_2{5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo4,3 .... Large-scale synthesis would also necessitate rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may interact with biological targets, making it useful in studying molecular interactions.
Industry: : Its properties may be exploited in materials science for the creation of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the 4-phenethylpiperazine moiety Similar compounds might include other pyrazolo[4,3-c]pyridin-3(5H)-one derivatives or compounds with similar functional groups
List of Similar Compounds
Pyrazolo[4,3-c]pyridin-3(5H)-one derivatives
4-phenethylpiperazine derivatives
Other compounds with similar functional groups
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-28-18-22(24-23(19-28)26(33)31(27-24)21-10-6-3-7-11-21)25(32)30-16-14-29(15-17-30)13-12-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACPUFPNMKCLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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